Idarubicin hydrochloride
Overview
Description
Synthesis Analysis
The synthesis of Idarubicin involves complex chemical processes aimed at achieving its unique anthracycline structure. The synthetic pathway is designed to introduce the hydrochloride moiety, which enhances its solubility and pharmacological activity. Although specific details of the synthesis processes are proprietary, they involve multistep chemical reactions, including the crucial step of removing the methoxy group, which distinguishes Idarubicin from other anthracyclines.
Molecular Structure Analysis
Idarubicin's molecular structure is characterized by its anthracycline framework, with the absence of a methoxy group at position 4, resulting in a more lipophilic compound. This structural modification affects its interaction with DNA, enhancing its intercalative binding to the double helix and affecting the DNA's structural integrity, crucial for its anticancer activity.
Chemical Reactions and Properties
Idarubicin undergoes various chemical reactions, including redox reactions and interactions with DNA. Its redox behavior is pH-dependent and involves the irreversible transfer of electrons and protons, leading to the formation of reactive oxygen species (ROS) that contribute to its antitumor effects. The interaction with DNA is mediated through an intercalative mode, which is supported by spectroscopic analyses revealing a high affinity between Idarubicin and double-stranded DNA.
Physical Properties Analysis
The physical properties of Idarubicin Hydrochloride, such as solubility, stability, and melting point, are significantly influenced by its hydrochloride salt form. This form enhances its solubility in water and biological fluids, making it more bioavailable for therapeutic applications. The stability of Idarubicin under various conditions, including temperature and pH, is crucial for its storage and handling.
Chemical Properties Analysis
Idarubicin's chemical properties, including its reactivity and interaction with biological macromolecules, are central to its pharmacological efficacy. Its ability to generate ROS through redox reactions and bind to DNA by intercalation are key mechanisms of its action. The compound's lipophilicity, a result of its structural modification, also plays a significant role in its distribution and interaction with cellular membranes.
- Redox mechanism of anticancer drug idarubicin and in-situ evaluation of interaction with DNA using an electrochemical biosensor (Kara, 2014)
- Structural investigation of idarubicin-DNA interaction: spectroscopic and molecular docking study (Charak & Mehrotra, 2013)
- In vitro DNA binding studies of anticancer drug idarubicin using spectroscopic techniques (Ozluer & Kara, 2014)
Scientific Research Applications
Acute Lymphocytic Leukemia Treatment : Idarubicin hydrochloride, when combined with vincristine and prednisolone, has been found effective in treating relapsed acute lymphocytic leukemia, showing a 65.0% efficacy rate (Masaoka, Ogawa, Yamada, & Kimura, 1993).
Treatment of Acute Myelogenous Leukemia : As a second-generation anthracycline, Idarubicin shows promise in treating adult acute myelogenous leukemia. It offers higher complete remission rates and longer overall survival compared to daunorubicin and cytarabine (Fields & Koeller, 1991).
Drug Delivery Improvement : Idarubicin-loaded solid lipid nanoparticles, when administered duodenally, improve the drug's bioavailability and tissue distribution, acting as a prolonged release system (Zara et al., 2002).
Oral Administration in Haematological Malignancies : Oral idarubicin shows significant activity in treating various hematological malignancies, making it a convenient option for low-grade malignancies and elderly patients (Keating, 1995).
Reduced Cardiotoxicity : Idarubicin may be an effective alternative to standard treatments for acute myelogenous leukemia with potentially reduced cardiotoxicity (Hollingshead & Faulds, 1991).
Pharmacokinetics for Acute Myelogenous Leukemia : Idarubicin exhibits promising pharmacokinetics for acute myelogenous leukemia treatment, with higher bioavailability and idarubicinol concentration after intravenous administration (Robert, 1993).
Interaction with DNA Topoisomerase II : Its effectiveness in treating acute myelogenous leukemia may be linked to its ability to form persistent topo IIalpha cleavable complexes in leukemia cells (Willmore et al., 2002).
Antileukemic Activity in Combination Therapy : Idarubicin, a new derivative of Daunorubicin, exhibits promising antileukemic activity in acute leukemias, potentially more effective than Daunorubicin when combined with other drugs (Carella, Berman, Maraone, & Ganzina, 1990).
Cytotoxic Activity Against Tumor Cell Lines : Idarubicinol, its key metabolite, has significantly greater cytotoxic activity against human tumor cell lines than other anthracycline alcohol metabolites (Kuffel, Reid, & Ames, 2004).
DNA Damage and Secondary Malignancies : Idarubicin has a more pronounced DNA-damaging effect than mitoxantrone, which could lead to secondary malignancies, while mitoxantrone exhibits lesser genotoxicity in normal lymphocytes (Błasiak, Gloc, & Warszawski, 2002).
Interaction with DNA : Idarubicin interacts with DNA, causing structural changes and DNA damage, although no significant purine base oxidation products are observed (Kara, 2014).
Variable Plasma Elimination in Pediatric Leukemia : It shows variable plasma elimination in pediatric leukemia patients, but its major metabolite idarubicinol exhibits prolonged elimination, with no significant dose-dependent or schedule-dependent changes in pharmacokinetic parameters (Reid et al., 1990).
Bioreductive Activation and Antitumor Effect : Its cytotoxic effects may be due to bioreductive activation by NADPH-cytochrome P450 reductase, generating reactive oxygen species and DNA damage, potentially playing a role in its antitumor effect (Çelik & Arınç, 2009).
DNA Binding Mechanism : Idarubicin binds to DNA at the major groove via guanine and cytosine bases, with a moderate binding constant and slight perturbation in the native B-conformation (Charak & Mehrotra, 2013).
Improved Drug Retention with EDTA Ion Gradient Method : The novel EDTA ion gradient method improves idarubicin retention in liposomes, resulting in higher drug levels and stability in vitro and in vivo (Gubernator et al., 2010).
Drug Monitoring and Pharmacokinetic Investigations : A developed LC-FL method effectively determines idarubicin in human plasma and urine samples, aiding in drug monitoring and pharmacokinetic studies (Maliszewska et al., 2020).
Reduction of Cardiotoxicity : Vitamin E and catechin can reduce the toxic effects of idarubicin-induced cardiotoxicity in rats, potentially benefiting patients with acute leukemia (Kalender et al., 2002).
Genotoxicity Modulation : Idarubicin's genotoxicity is influenced by reactive oxygen species, and its genotoxic effects may be modulated by vitamins C and E and amifostine (Błasiak et al., 2002).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(7S,9S)-9-acetyl-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27NO9.ClH/c1-10-21(29)15(27)7-17(35-10)36-16-9-26(34,11(2)28)8-14-18(16)25(33)20-19(24(14)32)22(30)12-5-3-4-6-13(12)23(20)31;/h3-6,10,15-17,21,29,32-34H,7-9,27H2,1-2H3;1H/t10-,15-,16-,17-,21+,26-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVHPTYWUBOQMBP-RVFAQHLVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=CC=CC=C5C4=O)O)(C(=O)C)O)N)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=CC=CC=C5C4=O)O)(C(=O)C)O)N)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28ClNO9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
58957-92-9 (Parent) | |
Record name | Idarubicin hydrochloride [USAN:USP:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057852570 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID0047797 | |
Record name | Idarubicin hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0047797 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
534.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Idarubicin hydrochloride | |
CAS RN |
57852-57-0 | |
Record name | Idarubicin hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=57852-57-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Idarubicin hydrochloride [USAN:USP:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057852570 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Idarubicin hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0047797 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (7S-cis)-9-acetyl-7-[(3-amino-2,3,6-trideoxy-α-L-lyxo-hexopyranosyl)oxy]-7,8,9,10-tetrahydro-6,9,11-trihydroxynaphthacene-5,12-dione hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.428 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | IDARUBICIN HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5VV3MDU5IE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.